Banoxantrone D12 dihydrochloride

Description

Contextualizing Bioreductive Prodrugs in Oncology Research

Solid tumors often develop regions of low oxygen, a condition known as hypoxia. nih.gov This hypoxic environment is associated with resistance to conventional cancer therapies like radiation and chemotherapy. nih.govnih.gov Bioreductive prodrugs are a class of compounds designed to exploit this feature of the tumor microenvironment. nih.govfrontiersin.org These prodrugs are inactive molecules that undergo enzymatic bioactivation under hypoxic conditions to generate a therapeutically active, cytotoxic agent. mdpi.com This targeted activation is typically achieved through reduction by intracellular oxidoreductases, a process that is inhibited by the presence of oxygen. nih.gov This selectivity for hypoxic cells offers the potential for more targeted cancer treatment with reduced systemic toxicity. frontiersin.orgmdpi.com

Several classes of bioreductive prodrugs have been developed, including nitro compounds, N-oxides, quinones, and metal complexes. nih.gov Banoxantrone (also known as AQ4N) falls into the category of aliphatic N-oxides. nih.gov The overarching goal of these prodrugs is to enhance the efficacy of cancer treatment by specifically targeting the otherwise resistant hypoxic tumor cell population. nih.govnih.gov

Overview of Banoxantrone D12 Dihydrochloride (B599025) as a Research Compound

Banoxantrone is a novel and potent bioreductive prodrug. invivochem.com Under hypoxic conditions, it is converted by cytochrome P450 enzymes to its active form, AQ4. invivochem.comcancer.gov AQ4 is a potent DNA-affinic compound that acts as a topoisomerase II inhibitor. invivochem.comdrugbank.com By intercalating into and crosslinking DNA, and inhibiting topoisomerase II, AQ4 effectively halts DNA replication and repair in tumor cells. invivochem.comcancer.gov This mechanism allows it to target both oxygenated and hypoxic regions of tumors when used in combination with conventional therapies. invivochem.com

Banoxantrone D12 dihydrochloride is the deuterium-labeled version of Banoxantrone. invivochem.comchemicalbook.commedchemexpress.com This isotopic substitution makes it a valuable tool in various research applications, particularly in studies involving mass spectrometry. acs.org

Rationale for Deuterium (B1214612) Labeling in Investigational Chemical Entities

Deuterium labeling, the replacement of hydrogen atoms with their stable isotope deuterium, is a widely used strategy in medicinal chemistry and drug discovery research. acs.orgnih.gov This seemingly minor structural modification can have significant impacts on a compound's properties and its utility in research. nih.gov

One key application of deuterium labeling is in pharmacokinetic studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown at the site of deuteration. bath.ac.uknih.gov This "kinetic isotope effect" can improve the metabolic stability of a drug, potentially leading to enhanced bioavailability and a modified pharmacokinetic profile. acs.orgnih.govnih.gov

Furthermore, deuterated compounds are invaluable as internal standards for quantitative mass spectrometry analyses. acs.orgnih.gov Their distinct mass allows for precise differentiation from the non-labeled analyte, improving the accuracy of measurements in biological samples. nih.govsigmaaldrich.com Deuterium labeling is also employed to investigate reaction mechanisms and to elucidate the metabolic pathways of drugs. acs.orgnih.gov In the context of this compound, the deuterium label serves primarily as a tool for research, enabling more precise and detailed investigation of its biological fate and action. invivochem.comchemicalbook.commedchemexpress.com

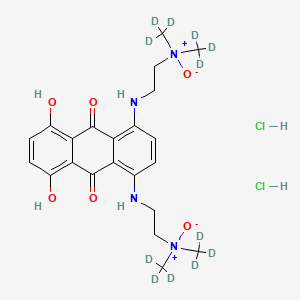

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCPHUXRZRTDP-BHITWGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Banoxantrone D12 Dihydrochloride Bioreduction and Activation

Bioreductive Conversion Pathway in Hypoxic Environments

The activation of Banoxantrone D12 dihydrochloride (B599025) is intrinsically linked to the hypoxic conditions prevalent in solid tumors. This selective activation is a key feature of its design as a targeted cancer therapy.

Role of Tumor Microenvironment Hypoxia in Prodrug Activation

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, a state known as hypoxia. nih.govnih.govdrugbank.com This hypoxic environment is a hallmark of the tumor microenvironment and plays a crucial role in the activation of certain prodrugs. nih.govmdpi.com Banoxantrone, also known as AQ4N, is designed to be preferentially activated in these hypoxic regions. drugbank.comnih.gov The low oxygen tension allows for the reductive metabolism of the prodrug, a process that is otherwise inhibited in well-oxygenated, healthy tissues. nih.gov This specificity minimizes systemic toxicity while concentrating the cytotoxic effects within the tumor. The presence of hypoxia is a critical prerequisite for the therapeutic action of Banoxantrone, making it a targeted agent against the unique physiology of solid tumors. nih.gov

Enzymatic Systems Facilitating Banoxantrone D12 Bioreduction (e.g., Cytochrome P450 Enzymes)

The bioreduction of Banoxantrone is not a spontaneous process but is facilitated by specific enzymatic systems. nih.gov Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are key players in this activation. drugbank.comnih.govnih.gov These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov In the context of Banoxantrone, certain CYP isozymes catalyze the two-electron reduction of the N-oxide groups of the prodrug. nih.gov This enzymatic reduction is a critical step in the conversion of the relatively non-toxic Banoxantrone to its active form. nih.govnih.gov While CYP enzymes are the primary catalysts, other enzymes like inducible nitric oxide synthase (iNOS) have also been implicated in the bioreductive activation of Banoxantrone. nih.govnih.gov The expression levels of these enzymes can vary within tumors, potentially influencing the efficiency of prodrug activation. nih.gov

Formation and Stability of the Active Metabolite, AQ4

The conversion of the prodrug Banoxantrone (AQ4N) under hypoxic conditions leads to the formation of its active metabolite, AQ4. drugbank.comnih.govnih.govmedchemexpress.com This process involves two sequential two-electron reductions of the bis-N-oxide, which effectively unmasks the tertiary amino groups. nih.gov The resulting molecule, AQ4, is a stable and potent DNA-affinic agent. medchemexpress.com Unlike the prodrug, AQ4 is a powerful cytotoxic agent in both hypoxic and aerobic cells. medchemexpress.com An important characteristic of AQ4 is its stability and its ability to remain localized within the tumor tissue where it is formed. drugbank.comnih.gov This localization is crucial for its therapeutic effect, as it can then exert its cytotoxic activity on tumor cells, particularly those that may become reoxygenated following therapies like radiation. drugbank.com Furthermore, AQ4 has the ability to diffuse into neighboring tumor cells, creating a "bystander effect" that enhances its anti-tumor activity. nih.gov

Molecular Interactions of AQ4 with Deoxyribonucleic Acid (DNA)

The cytotoxicity of the active metabolite AQ4 stems from its direct interaction with DNA, leading to the disruption of essential cellular processes.

DNA Intercalation Dynamics and Structural Perturbations

The primary mechanism of action of AQ4 is its ability to intercalate into DNA. nih.govmedchemexpress.com Intercalation is a process where a molecule inserts itself between the stacked base pairs of the DNA double helix. patsnap.com The planar aromatic structure of AQ4 facilitates this insertion. patsnap.com This binding event causes significant structural perturbations to the DNA, including unwinding and elongation of the helix. patsnap.com These structural changes interfere with fundamental cellular processes such as DNA replication and transcription. patsnap.com By disrupting the normal architecture of DNA, AQ4 effectively inhibits the machinery responsible for cell division and growth. nih.gov The dynamics of this intercalation, including how it might be influenced by factors like chromatin condensation, are areas of ongoing investigation. nih.gov

Quantitative Analysis of DNA Binding Affinity

The effectiveness of a DNA intercalator is closely related to its binding affinity. AQ4 exhibits a high affinity for DNA, forming a stable and persistent complex. medchemexpress.com This strong binding is a key determinant of its potent cytotoxic activity. medchemexpress.com Quantitative analysis of this binding affinity can be performed using various biophysical techniques, such as surface plasmon resonance (SPR), which allows for the real-time measurement of molecular interactions. springernature.com Such studies can provide valuable data on the kinetics and equilibrium of the binding process, helping to characterize the strength and stability of the AQ4-DNA complex. springernature.com Understanding the quantitative aspects of this interaction is essential for elucidating the precise molecular basis of AQ4's mechanism of action and for the potential design of even more effective analogs.

Inhibition of DNA Topoisomerase II Activity

The cytotoxic effects of Banoxantrone are primarily mediated by its active metabolite, AQ4, a potent inhibitor of DNA topoisomerase II. researchgate.netmedchemexpress.com Banoxantrone itself displays minimal cytotoxic activity in well-oxygenated (oxic) conditions. However, under the low-oxygen conditions characteristic of many solid tumors, Banoxantrone undergoes a two-step bioreduction to form AQ4. researchgate.netnih.gov This conversion is catalyzed by various enzymes, including cytochrome P450 reductases and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Once formed, AQ4 exerts its anticancer effects by targeting topoisomerase II, an essential enzyme that modulates DNA topology during critical cellular processes. drugbank.com

Specificity for Topoisomerase II-Alpha and Topoisomerase II-Beta

DNA topoisomerase II exists as two distinct isoforms in human cells: alpha (TOP2A) and beta (TOP2B). Both isoforms are involved in managing DNA tangles and supercoils, but they have different cellular roles and expression patterns. TOP2A is predominantly expressed in proliferating cells and is crucial for chromosome condensation and segregation during mitosis. nih.gov In contrast, TOP2B is expressed in both proliferating and quiescent cells and is involved in transcriptional regulation. nih.gov

Table 1: Banoxantrone D12 Dihydrochloride and its Interaction with Topoisomerase II Isoforms

| Feature | Topoisomerase II-Alpha (TOP2A) | Topoisomerase II-Beta (TOP2B) |

| Primary Function | DNA replication, chromosome segregation | DNA transcription, gene regulation |

| Expression in Cancer Cells | Often overexpressed in proliferating cancer cells | Expressed in both cancerous and normal cells |

| Inhibition by AQ4 | Modulated | Modulated |

Impact on DNA Replication and Transcription Processes

By inhibiting topoisomerase II, AQ4 disrupts the normal processes of DNA replication and transcription. Topoisomerase II is essential for resolving the topological stress that arises as the DNA double helix is unwound during these processes. nih.gov Inhibition of topoisomerase II by AQ4 leads to the stabilization of the cleavable complex, a transient intermediate where the enzyme is covalently bound to the DNA after creating a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.

The consequence of this enzymatic inhibition is the stalling of replication forks and the termination of transcription. The inability to properly replicate DNA and transcribe essential genes ultimately halts the cell cycle and triggers downstream cellular stress responses.

Downstream Cellular Consequences of Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks and the disruption of DNA metabolism initiated by AQ4 trigger a cascade of cellular responses designed to address the damage. In cancer cells, these responses often lead to programmed cell death, or apoptosis.

Induction of DNA Damage Responses

The presence of DNA double-strand breaks is a potent signal for the activation of the DNA damage response (DDR) network. This intricate signaling pathway is orchestrated by master kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). nih.gov These kinases, upon recognizing DNA damage, phosphorylate a host of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. nih.govelsevierpure.comresearchgate.net

Activation of the ATM/ATR-Chk1/Chk2 pathways leads to cell cycle arrest, providing the cell with time to repair the damage. However, in the face of overwhelming or irreparable damage, as is often the case with potent topoisomerase II inhibitors like AQ4, these pathways can instead signal for the initiation of apoptosis. While direct evidence for the phosphorylation of specific DDR proteins by the deuterated form of Banoxantrone is a subject for further research, the known mechanism of its active metabolite strongly implies the activation of these critical DNA damage sensing and signaling pathways.

Pathways Leading to Apoptosis in Cancer Cells

The ultimate fate of a cancer cell treated with Banoxantrone is often apoptosis. The DNA damage inflicted by AQ4 can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic, or mitochondrial, pathway is a common route initiated by cellular stress and DNA damage.

A key event in the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad). nih.govnih.govnih.gov The balance between these opposing factions determines the cell's fate. Topoisomerase II inhibition has been shown to lead to an increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins.

This shift in the Bcl-2 family balance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3. Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Table 2: Key Molecular Events in Banoxantrone-Induced Apoptosis

| Cellular Process | Key Molecular Players | Consequence |

| DNA Damage Sensing | ATM, ATR | Activation of DNA damage response |

| Checkpoint Activation | Chk1, Chk2 | Cell cycle arrest |

| Apoptotic Signaling | Bcl-2 family proteins (Bax, Bcl-2) | Increased Bax/Bcl-2 ratio |

| Mitochondrial Events | Cytochrome c | Release into the cytoplasm |

| Caspase Cascade | Caspase-9, Caspase-3 | Activation of executioner caspases |

| Cellular Dismantling | PARP, other cellular substrates | Cleavage and apoptotic body formation |

Preclinical Efficacy and Cellular Pharmacology of Banoxantrone D12 Dihydrochloride

In Vitro Cytotoxicity Studies

Differential Toxicity Profiles in Hypoxic vs. Normoxic Cell Cultures

Banoxantrone's effectiveness is markedly influenced by oxygen levels. In normoxic (normal oxygen) conditions, Banoxantrone shows minimal toxicity. nih.gov However, under hypoxic conditions, it undergoes a two-step reduction to its active form, AQ4, a potent DNA intercalator and topoisomerase II inhibitor. drugbank.cominvivochem.commedchemexpress.com This conversion leads to significantly increased cytotoxicity in cancer cells. medchemexpress.com Studies have demonstrated that in parental human fibrosarcoma HT1080 tumor cells, Banoxantrone displayed little difference in toxicity between hypoxic and normoxic conditions. nih.gov However, in cells with upregulated inducible nitric oxide synthase (iNOS) activity, a key enzyme in the reduction of Banoxantrone, there was a significant increase in sensitivity to the drug, but only under conditions of reduced oxygenation. nih.govnih.gov For instance, in 9L rat gliosarcoma and H460 human non-small-cell lung carcinoma cells, Banoxantrone exhibited over 8-fold higher cytotoxicity under hypoxia compared to normoxia. medchemexpress.com

Assessment of Clonogenic Survival Under Varying Oxygenation

Clonogenic survival assays, which measure a single cell's ability to proliferate into a colony, have further elucidated the oxygen-dependent cytotoxicity of Banoxantrone. In human fibrosarcoma HT1080 cells, a clear difference in clonogenic cell kill was observed between normoxic and hypoxic conditions, with the greatest cell death occurring in anoxia (the complete absence of oxygen). nih.gov When combined with radiation, the cytotoxicity of Banoxantrone was significantly enhanced under anoxic and hypoxic conditions. nih.gov For example, in anoxic HT1080 iNOS12 cells, the drug dose required to achieve 10% survival was 0.75 µM. nih.gov When combined with a 2 Gy dose of radiation, this was reduced to 0.38 µM, a 2-fold enhancement. nih.govresearchgate.net Similar enhancements were seen at 0.1% and 1% oxygen levels. nih.gov These findings underscore the potential of Banoxantrone to be particularly effective when used alongside radiotherapy, which targets well-oxygenated cells, thereby creating a dual-pronged attack on both tumor cell populations. nih.govnih.gov

Effects on Cancer Cell Lines Representing Various Malignancies

Banoxantrone has been evaluated against a panel of human cancer cell lines. While it displayed little to no cytotoxic activity against 60 tumor cell lines under oxic conditions (IC50 >100 μM), its efficacy varies in hypoxic conditions. For example, significant cytotoxicity was observed in hypoxic cultures of 9L rat gliosarcoma and H460 human non-small-cell lung carcinoma cells. medchemexpress.com However, this enhanced hypoxic cytotoxicity was not observed in 11 other human cancer cell lines, and there was a poor correlation between DT-diaphorase protein levels and Banoxantrone chemosensitivity across the panel. medchemexpress.comnih.gov In human fibrosarcoma HT1080 cells, Banoxantrone demonstrated anti-tumor effects both as a single agent and in combination with radiation. researchgate.net It has also shown efficacy in preclinical models of murine mammary carcinoma, squamous cell carcinoma, and fibrosarcoma when combined with other chemotherapy agents. researchgate.net The combination of its active form, AQ4, with temsirolimus (B1684623) has shown potential for treating colorectal cancer. nih.gov

In Vivo Anticancer Research in Xenograft Models

Tumor Growth Delay Investigations

In vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have demonstrated the potential of Banoxantrone to delay tumor growth, particularly when combined with other treatments. When used with radiation, Banoxantrone significantly enhances the delay in tumor growth. medchemexpress.com This effect was observed with both single high-dose radiation and fractionated radiation regimens. medchemexpress.com A single dose of Banoxantrone was also shown to enhance the response of RT112 bladder and Calu-6 lung xenografts to treatment with cisplatin (B142131) and radiation therapy. medchemexpress.com Furthermore, it has been shown to enhance the anti-tumor effect of cyclophosphamide (B585) in a mouse tumor model. However, in a 9L tumor xenograft model, Banoxantrone alone had no significant antitumor effect, and combining it with the vasodilator hydralazine, which increases tumor hypoxia, did not increase its antitumor activity. nih.gov A combination with the angiogenesis inhibitor axitinib (B1684631) showed a transient increase in antitumor activity but was accompanied by increased host toxicity. nih.gov In a U87 glioblastoma xenograft model, two related dichloric compounds, DCAH and DCMAH, were shown to inhibit tumor growth. nih.gov

Evaluation of Hypoxia Modification in Tumor Microenvironments

The tumor microenvironment, particularly the extent of hypoxia, is a critical factor in the efficacy of Banoxantrone. researchgate.net The activation of Banoxantrone's cytotoxicity in vivo requires a level of tumor hypoxia that is more extensive or prolonged than what can be readily achieved through vasodilation or antiangiogenic drug treatment alone. medchemexpress.com Studies have shown that Banoxantrone can induce modifications in tumor hypoxia. In Calu6 xenografts, treatment with Banoxantrone led to a reduction in tumor hypoxia as measured by [¹⁸F] FAZA PET imaging and MRI. researchgate.net This was further confirmed by a lower percentage of pimonidazole (B1677889) staining, a marker for hypoxia, in drug-treated tumors. researchgate.net The ability of Banoxantrone to be activated in hypoxic regions and its stable, DNA-affinic active metabolite AQ4 make it a promising agent for targeting the challenging hypoxic fractions of tumors. drugbank.comnih.gov

Application of Advanced Imaging Modalities for Tracking Effects

Advanced imaging techniques are crucial for non-invasively monitoring the biological effects of novel therapeutics like Banoxantrone (also known as AQ4N) in preclinical models. aacrjournals.org Techniques such as Oxygen-Enhanced Magnetic Resonance Imaging (OE-MRI) and Positron Emission Tomography (PET) have been instrumental in elucidating the in vivo mechanism of action of Banoxantrone. aacrjournals.orgnih.gov

Oxygen-Enhanced MRI (OE-MRI):

OE-MRI has emerged as a promising method for quantifying and spatially mapping tumor hypoxia. aacrjournals.orgnih.gov This technique measures changes in the longitudinal relaxation rate (R1) of tissue protons when the subject switches from breathing air to 100% oxygen. aacrjournals.org Studies have validated OE-MRI against immunohistochemistry assays for hypoxia in various xenograft models. aacrjournals.org

In preclinical studies involving Calu6 and U87 xenograft tumor models, OE-MRI was used to track changes in tumor oxygenation following treatment with Banoxantrone. aacrjournals.orgnih.gov The results demonstrated that Banoxantrone significantly reduced the hypoxic fraction in these tumors. Specifically, a 52.5% reduction in the OE-MRI hypoxic fraction was observed in Calu6 tumors and a 29.0% reduction in U87 tumors after three days of treatment. aacrjournals.orgnih.gov These findings were independently validated by PET imaging and immunohistochemistry. aacrjournals.orgnih.gov

A key finding from combined OE-MRI and perfusion imaging was that Banoxantrone treatment led to the conversion of hypoxic tissue into necrotic tissue. aacrjournals.orgresearchgate.net This is consistent with its mechanism as a hypoxia-activated cytotoxic prodrug. aacrjournals.orgresearchgate.net This ability to distinguish between different tissue fates highlights the power of advanced imaging in understanding drug mechanisms. aacrjournals.orgresearchgate.net

PET Imaging:

PET imaging, particularly with tracers like fluorine-18-fluoroazomycin arabinoside ([18F]FAZA), provides an independent method for assessing tumor hypoxia. aacrjournals.orgnih.gov In studies with Banoxantrone, [18F]FAZA PET scans corroborated the OE-MRI findings, confirming a reduction in tumor hypoxia following drug administration. aacrjournals.orgnih.gov While effective, the widespread clinical use of hypoxia PET imaging has been limited by factors such as cost and availability, making OE-MRI a potentially viable alternative. aacrjournals.org

The use of these advanced imaging modalities offers significant advantages in drug development. They allow for serial, non-invasive assessment of treatment response across whole tumors and multiple lesions, providing valuable insights that can help in designing clinical trials and optimizing treatment schedules. aacrjournals.orgnih.gov

Synergistic Interactions with Conventional Antineoplastic Modalities

Banoxantrone has demonstrated significant potential for enhancing the efficacy of standard cancer treatments, including radiation and chemotherapy. drugbank.comnih.gov Its selective toxicity towards hypoxic cells makes it an ideal agent to target a tumor cell population that is often resistant to conventional therapies. nih.govcancer.gov

Combination with Radiation Therapy

The combination of Banoxantrone with radiation therapy has been shown to be a particularly effective strategy. nih.govnih.gov Radiation is most effective against well-oxygenated cells, while hypoxic cells are notoriously radioresistant. By targeting and eliminating these hypoxic cells, Banoxantrone can sensitize tumors to the effects of radiation. nih.gov

Preclinical studies have consistently shown that Banoxantrone enhances the effects of radiotherapy in both murine and human tumor models. drugbank.comnih.gov For instance, in human fibrosarcoma HT1080 cells, the combination of Banoxantrone and radiation resulted in significantly greater cell killing under hypoxic conditions than either treatment alone. nih.govnih.gov A 2-fold enhancement in the cytotoxicity of Banoxantrone was observed when combined with a 2 Gy dose of radiation in anoxic HT1080 iNOS12 cells. nih.gov This synergistic effect is achieved without increasing toxicity to well-oxygenated normal tissues, a critical aspect for clinical application. nih.govnih.gov

Concomitant Application with Chemotherapeutic Agents

Banoxantrone also exhibits synergistic effects when used in conjunction with various chemotherapeutic agents. drugbank.comnih.gov This is because, similar to radiation, many chemotherapies are less effective against the slowly dividing, poorly perfused cells found in hypoxic tumor regions. nih.gov

Cisplatin:

Banoxantrone has been shown to be efficacious in tumor models when administered in combination with cisplatin. drugbank.comnih.gov Cisplatin is a platinum-based chemotherapy drug that works by cross-linking DNA, leading to the inhibition of DNA synthesis and transcription. youtube.com While the precise interactions are complex, it is understood that the metabolism of Banoxantrone can be decreased when combined with cisplatin. drugbank.com

Cyclophosphamide:

The combination of Banoxantrone with cyclophosphamide has also been investigated. Cyclophosphamide is an alkylating agent that damages the DNA of cancer cells, preventing their division and causing cell death. oncolink.org Preclinical studies have demonstrated that Banoxantrone enhances the anti-tumor effect of cyclophosphamide in a mouse tumor model. It is noted that the metabolism of cyclophosphamide can be decreased when combined with Banoxantrone. drugbank.com

Mechanistic Basis of Enhanced Therapeutic Outcomes in Resistant Tumor Phenotypes

The enhanced therapeutic outcomes observed with Banoxantrone combinations in resistant tumors stem from its unique mechanism of action. nih.govnih.gov Many tumors develop resistance to chemotherapy and radiotherapy due to the presence of hypoxic regions. nih.govnih.gov Cells in these regions are often quiescent or slowly proliferating, making them less susceptible to drugs that target rapidly dividing cells. nih.gov

Banoxantrone is a bioreductive prodrug that is preferentially activated under hypoxic conditions. nih.govcancer.gov This activation is carried out by enzymes such as cytochrome P450 reductases, which are often upregulated in tumors. nih.govcancer.gov The active metabolite of Banoxantrone, AQ4, is a potent topoisomerase II inhibitor and DNA intercalator. drugbank.comnih.gov By selectively targeting and killing these resistant hypoxic cells, Banoxantrone complements the action of conventional therapies that are effective against the oxygenated, proliferating cell populations. nih.govcancer.gov This dual-pronged attack on both hypoxic and oxygenic tumor compartments can overcome resistance and lead to more durable tumor control. nih.gov

Targeting Quiescent and Reoxygenated Tumor Cell Populations

A key aspect of Banoxantrone's efficacy lies in its ability to target not only chronically hypoxic and quiescent cells but also cells that become reoxygenated during the course of treatment. nih.govnih.gov Quiescent cancer cells, which are in a non-proliferating state (G0 phase), are a major contributor to drug resistance and tumor recurrence. nih.gov

Banoxantrone is converted to its cytotoxic form, AQ4, within hypoxic cells, where it can remain localized. drugbank.comnih.gov When surrounding oxygenated cells are killed by conventional therapies like radiation or chemotherapy, the tumor architecture can change, bringing these previously hypoxic, AQ4-containing cells closer to blood vessels. nih.gov This process of reoxygenation can trigger the quiescent cells to re-enter the cell cycle and attempt to replicate. nih.gov In this vulnerable state, they are then killed by the pre-existing AQ4, which potently inhibits DNA replication through its effects on topoisomerase II and DNA intercalation. nih.gov This mechanism allows for the elimination of both the initially resistant quiescent population and the newly proliferating cells that arise from reoxygenation, addressing a critical challenge in cancer therapy. nih.govnih.gov

Synthetic Modifications and Isotopic Labeling Applications in Research

Deuterium (B1214612) Labeling Strategy for Banoxantrone D12 Dihydrochloride (B599025) Synthesis

Banoxantrone D12 dihydrochloride is the deuterium-labeled analogue of Banoxantrone dihydrochloride, where twelve hydrogen atoms are replaced by their heavier isotope, deuterium. medchemexpress.cntargetmol.cn The "D12" designation specifically refers to the substitution of all twelve hydrogen atoms on the four methyl groups of the two N,N-dimethylaminoethyl side chains.

Use of Deuterated Starting Materials: The synthesis could employ a deuterated version of a key building block. For instance, reacting the appropriate precursor amine with deuterated N,N-dimethylethylenediamine, where the methyl groups are already perdeuterated, would introduce the label.

Alkylation with a Deuterated Reagent: A more common and efficient method involves the alkylation of a precursor secondary amine with a deuterated alkylating agent. In this case, the synthesis would proceed to an intermediate that has the ethylamino side chains without the terminal methyl groups. This intermediate would then be reacted with a deuterated methyl source, such as deuterated methyl iodide (CD₃I), to install the four trideuteromethyl (-CD₃) groups.

Following the introduction of the deuterium atoms, the final steps would involve the formation of the N-oxide groups and conversion to the dihydrochloride salt, mirroring the synthesis of the non-labeled compound. The exchange of hydrogen for deuterium creates a molecule that is chemically similar to the parent drug but has a higher mass, a property that is invaluable for analytical purposes. chem-station.com

Utility of Deuterium Labeling in Pharmacokinetic Investigations

The introduction of stable isotopes like deuterium into a drug molecule does not significantly alter its biological activity but provides a powerful handle for analytical detection and can influence metabolic pathways. chem-station.comnih.gov This makes this compound an essential tool for detailed pharmacokinetic studies.

One of the primary applications of Banoxantrone D12 is its use as an internal standard for quantitative bioanalysis. nih.gov In preclinical and clinical studies, researchers need to measure the precise concentration of Banoxantrone in various biological matrices like plasma, urine, and tissue samples over time.

By adding a known amount of Banoxantrone D12 to a biological sample, it can be analyzed alongside the non-labeled drug using Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated and non-deuterated forms have virtually identical chemical properties (e.g., extraction recovery and ionization efficiency) but different molecular weights, the mass spectrometer can distinguish between them with high precision. This isotope dilution mass spectrometry method allows for highly accurate and sensitive quantification of the parent drug, enabling detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This approach avoids the complications and safety concerns associated with radiolabeling (e.g., with ¹⁴C). nih.gov

Banoxantrone is a prodrug that is activated via bioreduction in the hypoxic environment of tumors. cancer.govnih.gov Cytochrome P450 enzymes reduce the N-oxide moieties to produce the active cytotoxic agent, AQ4, which is a potent DNA intercalator and topoisomerase II inhibitor. cancer.govdrugbank.com However, this is not the only metabolic pathway the drug can undergo. Like many compounds with N-alkyl groups, Banoxantrone is also a potential substrate for oxidative metabolism, such as N-demethylation, which would also be mediated by CYP450 enzymes. plos.org

The replacement of hydrogen with deuterium at the N-methyl positions can significantly impact this metabolic pathway due to the deuterium kinetic isotope effect (KIE). juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. mdpi.com Consequently, the rate of metabolic reactions that involve the cleavage of this bond, such as N-demethylation, can be substantially reduced. nih.govnih.gov

This property is useful in two ways:

Identifying Metabolites: By comparing the metabolic profile of Banoxantrone with that of Banoxantrone D12 in in vitro systems (like liver microsomes) or in vivo, researchers can readily identify which metabolites are formed through modification of the N-methyl groups. nih.gov A reduction in the formation of a particular metabolite when using the D12 version is strong evidence that its formation involves the N-methyl groups.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For a drug like Banoxantrone, SAR studies are crucial for designing new analogues with improved potency, selectivity, and pharmacokinetic properties.

While specific 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on Banoxantrone are not widely published, this computational approach is a standard tool for optimizing lead compounds. nih.govmdpi.com The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govyoutube.com

These methods are used to build a predictive model by correlating the 3D structural properties of a series of molecules with their known biological activities. For Banoxantrone, this would involve:

Creating a Dataset: Synthesizing a library of Banoxantrone analogues with modifications at various positions.

Biological Testing: Measuring the biological activity of each analogue (e.g., IC₅₀ for cytotoxicity in hypoxic cancer cells or inhibition of topoisomerase II).

Molecular Modeling: Aligning the 3D structures of the analogues based on a common scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields (CoMFA), as well as hydrophobic, hydrogen-bond donor, and acceptor fields (CoMSIA) at each grid point. researchgate.net

Model Generation: Using statistical methods to generate a mathematical equation that correlates the variations in field values with the variations in biological activity.

The results are often visualized as 3D contour maps that show where specific properties are predicted to enhance or diminish activity, providing a roadmap for designing more effective drugs. nih.govmdpi.com

Table 1: Principles of CoMFA and CoMSIA in Drug Design

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

|---|---|---|

| Primary Goal | To correlate the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov | To correlate molecular similarity indices with biological activity, offering a broader range of descriptors. nih.gov |

| Calculated Fields | Steric (shape) and Electrostatic (charge distribution). youtube.com | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor. researchgate.net |

| Output | 3D contour maps indicating regions where bulky/small or positive/negative charge is favorable or unfavorable for activity. | 3D contour maps for five different properties, providing a more detailed picture for structural modification. nih.gov |

| Application to Banoxantrone | Would identify the optimal size and electronic properties of substituents on the anthraquinone (B42736) ring or side chains for activity. | Would provide additional insights into the importance of hydrophobicity and hydrogen bonding for DNA interaction and topoisomerase II inhibition. |

The biological activity of Banoxantrone is intrinsically linked to several key structural features that enable its function as a hypoxia-activated prodrug and its ultimate action as a topoisomerase II inhibitor. nih.govdrugbank.com SAR studies, even without extensive computational analysis, can identify these critical components based on the mechanism of action.

Table 2: Key Structural Features of Banoxantrone and Their Functions

| Structural Feature | Function in Biological Activity |

|---|---|

| Anthraquinone Core | Forms the planar backbone of the molecule, which is essential for the active metabolite (AQ4) to intercalate between DNA base pairs. cancer.gov |

| N-Oxide Groups | These groups are the cornerstone of the prodrug strategy. They lower the molecule's reduction potential, allowing for selective enzymatic reduction to the active form (AQ4) specifically in the low-oxygen (hypoxic) environments characteristic of solid tumors. cancer.govnih.gov |

| 1,4-bis(aminoethyl)amino Side Chains | These basic side chains are critical for the activity of the reduced form, AQ4. They interact with the negatively charged phosphate (B84403) backbone of DNA, anchoring the molecule in place and facilitating the inhibition of topoisomerase II. cancer.govdrugbank.com Their length and basicity are crucial determinants of activity. |

| 5,8-Dihydroxyl Groups | These hydroxyl groups contribute to the molecule's interaction with DNA and topoisomerase II, likely through hydrogen bonding, further stabilizing the drug-DNA-enzyme complex. cancer.gov |

Modifications to any of these core features would be expected to have a significant impact on the drug's performance. For example, removing the N-oxide groups would result in a constitutively active, non-selective cytotoxin, while altering the length or basicity of the side chains would likely modulate DNA binding affinity and topoisomerase II inhibitory potency. elsevierpure.com

Design and Synthesis of Banoxantrone Analogues

Exploration of Structural Modifications for Enhanced Selectivity

The core principle behind the design of Banoxantrone analogues is to refine the molecule's structure to achieve greater tumor selectivity and more efficient activation in hypoxic regions. Researchers have explored various structural modifications to modulate the physicochemical and biological properties of these compounds. The goal is to create molecules that are less toxic in well-oxygenated normal tissues but are more readily converted to their active cytotoxic form within the hypoxic core of a tumor.

One key area of structural modification involves altering the side chains of the Banoxantrone molecule. The electronic and steric properties of these side chains can significantly influence the hypoxia-selective cytotoxicity of the compounds. drugbank.com For instance, modifications can affect the tautomeric equilibrium of the molecule, which in turn can determine the lethality of the lesions formed after bioreduction. drugbank.com

A significant advancement in this area is the development of "unidirectional" hypoxia-activated prodrugs (uHAPs). scispace.comnih.gov This design concept aims to prevent the back-oxidation of the activated drug to its inert prodrug form, a process that can limit the efficacy of first-generation bioreductive agents. By ensuring the conversion to the active cytotoxin is irreversible, uHAPs can accumulate to higher concentrations in hypoxic tissues, leading to enhanced tumor cell killing.

Development of Novel Bioreductive Agents with Improved Properties

Building on the foundation of Banoxantrone, a new generation of bioreductive agents is emerging with demonstrably improved properties. A notable example is OCT1002, a deuterated analogue of Banoxantrone that has been classified as a unidirectional hypoxia-activated prodrug. scispace.comnih.gov

The key structural difference in OCT1002 lies in the isotopic substitution of hydrogen with deuterium at specific positions on the molecule. This modification is designed to influence the metabolic stability and activation pathway of the prodrug. Upon reduction in a hypoxic environment, OCT1002 is converted to its active form, OCT1001. aacrjournals.org

Preclinical studies have provided compelling evidence for the enhanced efficacy of OCT1002. In models of castrate-resistant prostate cancer, OCT1002 has demonstrated the ability to effectively control tumor growth and inhibit the development of tumor vasculature. nih.gov A single dose of OCT1002 showed a prolonged effect on tumor growth, which was comparable or superior to existing clinical agents. nih.gov Furthermore, OCT1002 has shown synergistic effects when combined with standard-of-care chemotherapeutics for prostate cancer, such as abiraterone, cabazitaxel, and docetaxel. nih.gov

The table below summarizes some of the key properties and findings related to Banoxantrone and its advanced analogue, OCT1002.

| Feature | Banoxantrone (AQ4N) | OCT1002 |

| Drug Class | Bioreductive Prodrug | Unidirectional Hypoxia-Activated Prodrug (uHAP) |

| Activation | Reduction under hypoxia | Unidirectional reduction under hypoxia |

| Active Metabolite | AQ4 | OCT1001 |

| Key Improvement | - | Designed for irreversible activation to prevent back-oxidation and enhance accumulation in hypoxic tissues. scispace.comnih.gov |

| Preclinical Efficacy | Enhances the effect of radiation and chemotherapy. scispace.com | Effectively controls tumor growth and inhibits vascular development in prostate cancer models. nih.gov |

| Combination Therapy | Synergistic with cisplatin (B142131) and radiation. scispace.com | Enhances the anti-tumor effects of abiraterone, cabazitaxel, and docetaxel. nih.gov |

Isotopic Labeling Applications in Research

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern pharmaceutical research. This compound is the deuterium-labeled version of Banoxantrone dihydrochloride. medchemexpress.commedchemexpress.com The incorporation of deuterium, a stable isotope of hydrogen, provides a powerful tool for various analytical and research applications without significantly altering the compound's chemical properties.

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods. medchemexpress.commedchemexpress.com In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, it is crucial to accurately quantify the concentration of the drug and its metabolites in biological matrices like plasma and urine. By adding a known amount of the deuterated internal standard to the samples, researchers can correct for any variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical results.

Comparative Pharmacological Analysis and Resistance Mechanisms

Comparison with Other Topoisomerase II Inhibitors

Banoxantrone's active form, AQ4, functions as a potent topoisomerase II inhibitor. medchemexpress.comdrugbank.comnih.gov This class of drugs, which includes well-established agents like doxorubicin (B1662922), epirubicin, and mitoxantrone (B413), plays a crucial role in cancer therapy by targeting enzymes essential for DNA replication and repair.

Doxorubicin and Epirubicin: These anthracycline antibiotics are widely used in treating various cancers. However, their clinical utility can be limited by significant side effects. In contrast to doxorubicin, mitoxantrone, a related compound, has been shown to cause less nausea, vomiting, alopecia, and fatigue in breast cancer patients refractory to certain chemotherapy regimens. nih.gov While a direct comparative study on the side-effect profile of Banoxantrone is not available, its targeted activation in hypoxic tumor tissues suggests a potential for reduced systemic toxicity. drugbank.comnih.gov

Mitoxantrone: As a derivative of mitoxantrone, Banoxantrone shares a structural kinship and a common mechanism of targeting topoisomerase II. nih.gov However, a key distinction lies in Banoxantrone's bioreductive nature. rndsystems.com Unlike mitoxantrone, Banoxantrone itself exhibits minimal cytotoxic activity under normal oxygen (normoxic) conditions. rndsystems.com Its conversion to the active cytotoxic form, AQ4, is preferentially triggered by the low-oxygen environment characteristic of solid tumors. drugbank.comnih.gov This hypoxia-selective activation is a significant advantage, potentially minimizing damage to healthy, well-oxygenated tissues. Studies have shown that there is not absolute cross-resistance between doxorubicin and mitoxantrone, suggesting that they may be effective in different patient populations. nih.gov

Table 1: Comparative Features of Topoisomerase II Inhibitors

| Feature | Banoxantrone (as AQ4) | Doxorubicin | Epirubicin | Mitoxantrone |

|---|---|---|---|---|

| Class | Anthracenedione | Anthracycline | Anthracycline | Anthracenedione |

| Activation | Bioreductive (Hypoxia) | Direct Action | Direct Action | Direct Action |

| Primary Target | Topoisomerase II | Topoisomerase II | Topoisomerase II | Topoisomerase II |

| DNA Interaction | Intercalation | Intercalation | Intercalation | Intercalation |

| Selectivity | Hypoxic Cells | Broad | Broad | Broad |

Comparative Analysis with Other DNA Intercalators

DNA intercalators are compounds that insert themselves between the base pairs of DNA, disrupting its structure and function. This class includes various agents, and their effectiveness can be influenced by factors such as their N-oxide derivatives, which can confer hypoxic selectivity. nih.gov

A study comparing tertiary amine N-oxides and aromatic N-oxides of acridine (B1665455) DNA intercalators revealed significant differences in their hypoxic cytotoxicity ratios (HCR), which is the ratio of cytotoxicity under hypoxic versus aerobic conditions. nih.gov The tertiary amine N-oxide of nitracrine (B1678954) (NC-tO) exhibited a remarkably high HCR of 820-fold, whereas the aromatic N-oxide (NC-aO) and the parent compound showed much lower ratios. nih.gov This pronounced hypoxic selectivity of NC-tO was attributed to the rapid and selective reduction of its N-oxide moiety, a process that is crucial for its activation. nih.gov

While Banoxantrone is an anthraquinone (B42736) derivative and not an acridine, this research highlights the principle that the type and position of an N-oxide group can dramatically influence the bioreductive properties and, consequently, the tumor-selective toxicity of a DNA intercalating agent. nih.gov The design of Banoxantrone as a di-N-oxide prodrug that masks its DNA-binding capabilities until it is reduced in a hypoxic environment aligns with this principle of leveraging bioreduction for targeted cancer therapy. nih.gov

Investigation of Resistance Mechanisms to Banoxantrone D12 Dihydrochloride (B599025)

The development of drug resistance is a major obstacle in cancer treatment. Understanding the mechanisms by which cancer cells become resistant to Banoxantrone is critical for optimizing its therapeutic potential.

Cellular Adaptive Responses to Hypoxia-Activated Cytotoxicity

The efficacy of Banoxantrone is intrinsically linked to the hypoxic state of tumor cells. Research has shown that the level of hypoxia-dependent cytotoxicity of Banoxantrone can vary significantly across different cancer cell lines. For instance, in a panel of 13 cancer cell lines, only 9L rat gliosarcoma and H460 human non-small-cell lung carcinoma cells demonstrated a substantial (approximately 9-fold) increase in sensitivity to Banoxantrone under hypoxic conditions. nih.gov Other cell lines, such as A549 lung carcinoma and U251 glioblastoma, showed a more modest 3-fold increase in chemosensitivity under hypoxia. nih.gov This variability suggests that the intrinsic cellular machinery for bioactivating Banoxantrone is not universally present or equally efficient in all cancer cells. nih.gov

Furthermore, the enzyme DT-diaphorase (NQO1), initially thought to be a key player in Banoxantrone's bioactivation due to its role in reducing other quinone-containing compounds, was found to have a poor correlation with Banoxantrone chemosensitivity across the tested cell lines. nih.gov This indicates that other reductases are likely involved in its activation. Another factor is the role of inducible nitric oxide synthase (iNOS), which has been shown to activate Banoxantrone. nih.gov Cells with upregulated iNOS activity exhibit a significant increase in sensitivity to Banoxantrone, but only under hypoxic conditions. nih.gov

Role of Efflux Pumps and Drug Transporters in Resistance

Efflux pumps are proteins on the cell surface that can actively transport drugs out of the cell, thereby reducing their intracellular concentration and effectiveness. This is a common mechanism of multidrug resistance (MDR) in cancer cells. nih.gov While specific studies on the role of efflux pumps in resistance to Banoxantrone are limited, the involvement of such transporters in resistance to structurally similar compounds like mitoxantrone is well-documented. nih.gov

The ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are major contributors to MDR. nih.gov It is plausible that these or other efflux pumps could recognize and export Banoxantrone or its active metabolite AQ4, leading to reduced efficacy. The investigation of efflux pump-mediated resistance is crucial for understanding potential treatment failures. nih.gov

Strategies to Overcome Acquired or Intrinsic Resistance

Addressing resistance to Banoxantrone requires a multi-pronged approach. Several strategies can be envisioned to enhance its efficacy and overcome resistance mechanisms.

One approach is the use of non-cross-resistant drugs in combination therapies. nih.gov Since Banoxantrone targets hypoxic cells, combining it with agents that are effective against well-oxygenated (oxic) cells can provide a more comprehensive tumor-killing strategy. rndsystems.com

For resistance mediated by efflux pumps, the co-administration of efflux pump inhibitors could be a viable strategy. nih.govnih.gov These inhibitors can block the pump's activity, leading to increased intracellular accumulation of the drug. However, the clinical development of efflux pump inhibitors has been challenging due to issues with toxicity and efficacy. nih.gov Nanotechnology-based drug delivery systems offer another promising avenue to bypass efflux pumps and enhance drug delivery to cancer cells. nih.gov

Another strategy involves modulating the tumor microenvironment to enhance Banoxantrone's activation. For instance, combining Banoxantrone with therapies that increase tumor hypoxia, such as certain anti-angiogenic drugs, could potentially boost its anti-tumor activity. nih.gov However, this approach requires careful management to avoid increased host toxicity. nih.gov

Finally, the development of novel therapeutic strategies, such as immunotherapy, and their combination with agents like Banoxantrone could help overcome resistance by engaging the immune system to attack cancer cells. nih.gov

Future Directions and Emerging Research Avenues

Novel Delivery Systems for Targeted Activation

The development of sophisticated delivery systems is a critical avenue for enhancing the therapeutic efficacy of Banoxantrone. The core concept behind Banoxantrone is its selective activation in hypoxic tumor cells. nih.gov Research in this area is focused on creating delivery vehicles that can further concentrate the prodrug at the tumor site and facilitate its activation. These systems aim to improve the stability and bioavailability of the compound. medchemexpress.com The exploration of nanoparticle-based carriers, liposomes, and other advanced drug delivery technologies could lead to more precise targeting of hypoxic tumor regions, thereby increasing the concentration of the active form, AQ4, where it is most needed.

Integration into Multiparametric Research Models

To better understand the complex interactions of Banoxantrone within a biological system, researchers are moving towards integrating it into multiparametric research models. These models allow for the simultaneous analysis of various cellular and molecular parameters, providing a more holistic view of the drug's effects. For instance, the cytotoxic potential of related quinoxaline (B1680401) compounds has been evaluated across multiple tumor cell lines, including A-549, HL-60, SMMC-7721, MCF-7, and SW480. hilarispublisher.com This approach enables a comprehensive assessment of a compound's activity profile. Future studies with Banoxantrone D12 dihydrochloride (B599025) will likely employ similar multi-cell line screenings and advanced analytical techniques to elucidate its mechanism of action and identify potential biomarkers for predicting treatment response.

Development of Advanced Preclinical Models for Efficacy Assessment

The evaluation of Banoxantrone's efficacy relies on the use of robust preclinical models that accurately mimic the human tumor microenvironment. chemsrc.com Human tumor xenografts are a valuable tool in this regard. chemsrc.com Future research will likely focus on developing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and three-dimensional (3D) organoid cultures. These models better recapitulate the heterogeneity and complexity of human tumors, providing a more predictive platform for assessing the antitumor activity of Banoxantrone and its combinations. The use of such models will be instrumental in understanding the interplay between drug exposure, target engagement, and therapeutic response.

Exploration of New Therapeutic Combinations

A significant area of ongoing research is the exploration of new therapeutic combinations involving Banoxantrone. glpbio.com The rationale behind this approach is to target both the oxygenated and hypoxic compartments of a tumor. nih.gov Banoxantrone has already shown synergistic effects when combined with fractionated radiation and cisplatin (B142131). drugbank.comnih.gov Future investigations will likely explore combinations with a broader range of anticancer agents, including other chemotherapy drugs, targeted therapies, and immunotherapy. For example, combining Banoxantrone with PARP inhibitors like Basroparib could be a promising strategy. glpbio.com The goal is to identify combinations that lead to enhanced tumor cell killing and overcome mechanisms of drug resistance.

High-Throughput Screening and Assay Development for Related Compounds

The quinoxaline scaffold, the core structure of Banoxantrone, is a recognized pharmacophore in the development of anticancer agents. hilarispublisher.comnih.gov This has led to extensive efforts in high-throughput screening (HTS) and assay development to identify novel and more potent quinoxaline-based compounds. nih.gov These screening campaigns often target various kinases and other enzymes involved in cancer progression. ekb.egnih.gov Future research will continue to leverage HTS to discover new analogs of Banoxantrone with improved pharmacological properties. Furthermore, the development of specific and sensitive assays to measure the activity of these compounds and their targets, such as topoisomerase II, is crucial for advancing the most promising candidates into further preclinical and clinical development. medchemexpress.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.